N-Acetylglutaminylglutamine amide

Description

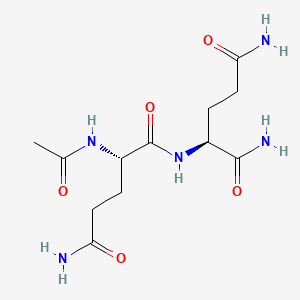

Structure

2D Structure

3D Structure

Properties

CAS No. |

123199-99-5 |

|---|---|

Molecular Formula |

C12H21N5O5 |

Molecular Weight |

315.33 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]pentanediamide |

InChI |

InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22)/t7-,8-/m0/s1 |

InChI Key |

KLQXKYZBJWERSF-YUMQZZPRSA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N |

Canonical SMILES |

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-Acetylglutaminylglutamine amide; NAGGN; N2-Acetyl-L-glutaminyl-L-glutamamide; |

Origin of Product |

United States |

Foundational & Exploratory

What is the function of N-Acetylglutaminylglutamine amide in bacteria?

An In-depth Technical Guide to the Function of N-Acetylglutaminylglutamine Amide (NAGGN) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, function, and regulatory mechanisms of this compound (NAGGN), a critical dipeptide involved in bacterial adaptation to environmental stress.

Core Function: Osmoprotection

This compound (NAGGN) is a modified dipeptide that functions as a crucial osmoprotectant in a wide range of bacteria.[1] Its primary role is to help bacterial cells survive and grow in environments with high osmolarity, such as those with high concentrations of salts or sugars.[2][3][4] When bacteria are subjected to osmotic stress, they accumulate NAGGN in their cytoplasm.[4][5] This accumulation increases the internal solute concentration, balancing the water potential with the external environment and preventing water loss that would otherwise lead to dehydration and cell death.

The inability to synthesize NAGGN has been shown to have a detrimental effect on bacterial growth in high-osmolarity conditions, highlighting its key role in cell osmoprotection.[1][3][4] This protective mechanism is not limited to a few species; the genetic machinery for NAGGN synthesis is highly conserved across diverse bacterial lifestyles, including marine, symbiotic, and pathogenic bacteria, underscoring its ecological importance.[3][4]

The NAGGN Biosynthetic Pathway

NAGGN is synthesized via a unique, nonribosomal peptide synthesis pathway encoded by the highly conserved asnO-ngg gene cluster.[2][3][4] The expression of this gene cluster is strongly induced by osmotic stress.[1][3] The synthesis is a two-step enzymatic process.

-

Formation of N-acetylglutaminylglutamine (NAGG): The process begins with the bifunctional enzyme Ngg. This enzyme, a GNAT (Gcn5-related N-acetyltransferase) family protein, catalyzes two reactions: the N-acetylation of one molecule of glutamine and the subsequent formation of a peptide bond with a second molecule of glutamine. This results in the formation of the intermediate dipeptide, N-acetylglutaminylglutamine (NAGG).[2][3]

-

Amidation to form NAGGN: The second step is catalyzed by AsnO, a glutamine-dependent amidotransferase.[2][3] AsnO transfers the amide nitrogen from a free glutamine molecule to the terminal carboxyl group of the NAGG intermediate. This amidation step converts NAGG into the final product, this compound (NAGGN).[2][3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of this compound and glycine betaine in adaptation of Pseudomonas aeruginosa to osmotic stress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the N-Acetylglutaminylglutamine Amide (NAGG) Biosynthetic Pathway in Sinorhizobium meliloti

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sinorhizobium meliloti, a soil bacterium known for its symbiotic relationship with leguminous plants, employs various strategies to survive under conditions of high osmolarity. A key mechanism is the synthesis and accumulation of compatible solutes. One such osmoprotectant is the unusual dipeptide N-Acetylglutaminylglutamine amide (NAGG). This document provides a comprehensive technical overview of the NAGG biosynthetic pathway in S. meliloti, detailing the enzymatic steps, genetic basis, regulatory triggers, and the experimental protocols used for its characterization. The pathway's reliance on a unique, non-ribosomal peptide synthesis mechanism presents a potential target for further investigation in microbial stress adaptation and drug development.

The NAGG Biosynthetic Pathway

The biosynthesis of NAGG in S. meliloti is a two-step enzymatic process that converts glutamine into the final osmoprotectant. The pathway was elucidated through genetic and molecular characterization, identifying a conserved gene cluster, asnO-ngg, as essential for production.[1][2] Strains with inactivated asnO or ngg genes are unable to produce NAGG, leading to a significant growth defect under high osmolarity conditions.[1][2]

Step 1: Synthesis of N-Acetylglutaminylglutamine (NAGG Intermediate)

The first step involves the formation of the dipeptide intermediate, N-acetylglutaminylglutamine. This reaction is catalyzed by the bifunctional enzyme Ngg.[3][4]

-

Enzyme: Ngg (N-acetylglutaminylglutamine synthetase)

-

Substrates: 2 molecules of L-Glutamine, ATP, Acetyl-CoA

-

Product: N-acetylglutaminylglutamine

-

Mechanism: The Ngg enzyme possesses two distinct domains. The N-terminal domain, belonging to the GNAT (GCN5-related N-acetyltransferase) family, is responsible for the N-acetylation of one glutamine molecule using Acetyl-CoA.[5] The C-terminal domain belongs to the ATP-grasp family of ligases and catalyzes the formation of a peptide bond between the N-acetylated glutamine and a second glutamine molecule, in a process dependent on ATP.[5]

Step 2: Amidation to form NAGG

The final step is the amidation of the intermediate's terminal carboxyl group to produce the final NAGG compound.

-

Enzyme: AsnO (Glutamine Amidotransferase)

-

Substrates: N-acetylglutaminylglutamine, L-Glutamine, ATP

-

Product: this compound (NAGG)

-

Mechanism: AsnO is a glutamine-dependent amidotransferase.[6] It catalyzes the transfer of the amide group from a donor glutamine molecule to the terminal glutamine residue of the N-acetylglutaminylglutamine intermediate, yielding the final product, NAGG.[3][5]

Visualization of Pathways and Workflows

NAGG Biosynthetic Pathway

Caption: The two-step enzymatic synthesis of NAGG from L-Glutamine in S. meliloti.

Osmotic Stress Regulation of NAGG Synthesis

Caption: Logical flow of the osmotic stress response leading to NAGG-mediated osmoprotection.

Experimental Workflow for NAGG Analysis

Caption: Experimental workflow for the detection and analysis of NAGG in S. meliloti.

Quantitative Data

While precise enzyme kinetic parameters for Ngg and AsnO and absolute intracellular concentrations of NAGG are not available in the reviewed literature, the induction of the pathway has been quantified through reporter gene fusion assays.[3][4]

Table 1: Induction of asnO Gene Expression Under NaCl Stress

| NaCl Concentration (M) | Relative Gene Expression (β-Glucuronidase Activity)* |

| 0 | ~100 |

| 0.1 | ~250 |

| 0.2 | ~1800 |

| 0.3 | ~2500 |

| 0.4 | ~2800 |

*Data are estimated from graphical representations in Sagot et al. (2010) and represent the activity of an asnO-gus transcriptional fusion. Units are arbitrary relative light units.[4]

Experimental Protocols

The following protocols are synthesized from methodologies described for the characterization of the NAGG pathway in S. meliloti.[2][6]

Protocol 1: Culturing and Osmotic Stress Induction

-

Media Preparation: Prepare Minimal Medium for Acetate Assay (MCAA).

-

Inoculation: Inoculate a starter culture of S. meliloti (e.g., strain Rm2011) in MCAA medium and grow at 30°C with shaking until the exponential phase.

-

Stress Induction: Subculture the bacteria into fresh MCAA medium supplemented with varying concentrations of NaCl (e.g., 0 M, 0.3 M, 0.4 M, 0.6 M).

-

Growth: Incubate the cultures at 30°C with shaking. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).

-

Harvesting: Harvest cells during the late exponential phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

Protocol 2: Metabolite Extraction and NMR Analysis

-

Cell Washing: Wash the harvested cell pellet twice with a non-osmotic buffer to remove residual medium salts.

-

Extraction: Resuspend the cell pellet in an 80% ethanol solution. Lyse the cells using methods such as sonication or bead beating. Incubate the mixture to allow for the extraction of soluble metabolites.

-

Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

-

Drying: Transfer the supernatant containing the soluble metabolites to a new tube and lyophilize to dryness.

-

NMR Sample Preparation: Re-dissolve the dried extract in deuterium (B1214612) oxide (D₂O) for NMR analysis.

-

NMR Spectroscopy: Acquire ¹³C NMR spectra to identify and quantify the characteristic signals of NAGG.[2] Compare the obtained spectra with that of a chemically synthesized NAGG standard for confirmation.[5]

Protocol 3: Construction of an asnO-gusA Transcriptional Fusion

This protocol is based on established methods for creating reporter fusions in S. meliloti.[6][7]

-

Promoter Amplification: Using PCR, amplify the promoter region of the asnO gene from S. meliloti genomic DNA. Design primers to include appropriate restriction sites.

-

Vector Ligation: Clone the amplified promoter fragment into a suitable suicide vector containing a promoterless gusA (β-glucuronidase) reporter gene (e.g., a derivative of pTH1522). This vector should be replicable in E. coli but not in S. meliloti.[7]

-

Transformation into E. coli: Transform the ligation product into a suitable E. coli strain for plasmid amplification and verification by sequencing.

-

Triparental Mating: Transfer the recombinant plasmid from E. coli into the target S. meliloti strain via triparental mating, using a helper E. coli strain carrying a helper plasmid (e.g., from strain MT616).[6]

-

Selection of Recombinants: Select for S. meliloti transconjugants on agar (B569324) plates containing antibiotics appropriate for selecting against E. coli and for the reporter plasmid's resistance marker. Since the plasmid cannot replicate, antibiotic resistance will only be conferred if the plasmid integrates into the genome via homologous recombination at the asnO locus.

-

Verification: Confirm the correct single-crossover integration of the plasmid, creating a transcriptional fusion between the native asnO promoter and the gusA gene, using PCR and sequencing.

-

Reporter Assay: Grow the resulting reporter strain under various osmotic conditions (as per Protocol 5.1) and measure β-glucuronidase activity to quantify gene expression.

Conclusion and Future Directions

The asnO-ngg mediated biosynthetic pathway for NAGG is a critical component of the osmotic stress response in S. meliloti. The unique, non-ribosomal enzymatic machinery highlights the diverse metabolic strategies employed by bacteria for adaptation. For researchers, this pathway offers several avenues for future exploration: elucidating the upstream signaling components that sense osmotic stress and trigger asnO-ngg expression, performing detailed enzymatic characterization of Ngg and AsnO to understand their kinetics and substrate specificities, and exploring the prevalence and role of this pathway in other symbiotic or pathogenic bacteria. For drug development professionals, the specificity of this pathway to bacteria and its importance for survival under stress could make its constituent enzymes potential targets for novel antimicrobial agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pnas.org [pnas.org]

- 6. An Integrated Approach to Functional Genomics: Construction of a Novel Reporter Gene Fusion Library for Sinorhizobium meliloti - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An integrated approach to functional genomics: construction of a novel reporter gene fusion library for Sinorhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of N-Acetylglutaminylglutamine Amide in Bacterial Osmoprotection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the face of fluctuating external osmolarity, bacteria have evolved sophisticated mechanisms to maintain cellular turgor and integrity. A key strategy is the accumulation of compatible solutes, small organic molecules that do not interfere with cellular processes at high concentrations. This technical guide provides an in-depth examination of the dipeptide N-Acetylglutaminylglutamine amide (NAGGN), a significant compatible solute in a variety of bacteria. We will explore its biosynthetic pathway, the genetic regulation of its production, its role in osmoprotection, and the experimental methodologies used to study this fascinating molecule. This document is intended to be a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially exploit this bacterial survival strategy.

Introduction to Bacterial Osmoprotection and NAGGN

Bacteria frequently encounter environments with high concentrations of salts or other solutes, which can lead to a rapid efflux of water from the cytoplasm and cause plasmolysis. To counteract this, bacteria accumulate compatible solutes, which increase the internal osmotic pressure and prevent water loss. Common compatible solutes include amino acids, sugars, and their derivatives.

This compound (NAGGN) is a dipeptide that was first identified in the nitrogen-fixing bacterium Sinorhizobium meliloti under conditions of high osmolarity. Subsequent research has shown its presence and importance in other bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. Unlike some other compatible solutes that can be taken up from the environment, NAGGN is synthesized de novo in response to osmotic stress. Its accumulation has been shown to be crucial for bacterial growth and survival in hyperosmotic environments.

Biosynthesis of this compound

The biosynthetic pathway of NAGGN was elucidated in Sinorhizobium meliloti and involves a two-step enzymatic process encoded by the asnO-ngg gene cluster.

Step 1: Synthesis of N-acetylglutaminylglutamine (NAGG)

The first step is catalyzed by the bifunctional enzyme Ngg. This enzyme possesses two distinct domains. The N-terminal GNAT (GCN5-related N-acetyltransferase) domain catalyzes the N-acetylation of a glutamine molecule. The C-terminal ATP-grasp domain then facilitates the formation of a peptide bond between the N-acetylated glutamine and a second glutamine molecule, resulting in the intermediate N-acetylglutaminylglutamine (NAGG).

Step 2: Amidation of NAGG to form NAGGN

The final step is the amidation of the γ-carboxyl group of the C-terminal glutamine of NAGG. This reaction is catalyzed by AsnO, a glutamine amidotransferase. AsnO transfers an amide group from a donor glutamine molecule to NAGG, completing the synthesis of NAGGN.

Caption: Biosynthetic pathway of this compound (NAGGN).

Genetic Regulation of NAGGN Synthesis

The synthesis of NAGGN is tightly regulated in response to environmental cues, primarily osmotic stress. The asnO-ngg genes form an operon, and their expression is significantly upregulated in the presence of high concentrations of NaCl and other osmolytes.

This regulation occurs at the transcriptional level. Studies in S. meliloti using an asnO-gus transcriptional fusion have demonstrated a direct correlation between increased external osmolarity and increased β-glucuronidase activity, indicating higher transcription of the operon.[1][2]

Furthermore, the presence of other potent osmoprotectants, such as glycine (B1666218) betaine (B1666868) (GB), can modulate the expression of the asnO-ngg operon. When S. meliloti is grown in a high-salt medium supplemented with GB, the induction of asnO expression is significantly reduced. This suggests a feedback mechanism where the cell prioritizes the energetically less expensive uptake of pre-existing osmoprotectants over the de novo synthesis of NAGGN.

Caption: Regulation of NAGGN synthesis in response to osmotic stress and glycine betaine.

Quantitative Data on Osmolyte Accumulation

The accumulation of NAGGN and other compatible solutes is a quantifiable response to osmotic stress. The following table summarizes data from a study on Pseudomonas aeruginosa PAO1, illustrating the changes in intracellular osmolyte concentrations under different conditions.

| Condition | NAGGN (nmol/mg of protein) | Glutamate (nmol/mg of protein) | Trehalose (B1683222) (nmol/mg of protein) | Glycine Betaine (nmol/mg of protein) |

| No additions | <10 | 38 | <10 | <10 |

| 1 mM Glycine Betaine | <10 | 36 | <10 | 50 |

| 0.7 M NaCl | 560 | 260 | 180 | <10 |

| 0.7 M NaCl and 1 mM Glycine Betaine | 160 | 300 | <15 | 860 |

Data adapted from D'Souza-Ault et al. (1993). Roles of this compound and glycine betaine in adaptation of Pseudomonas aeruginosa to osmotic stress. Appl Environ Microbiol. 59(2):473-8.

This data clearly demonstrates that in the absence of an external osmoprotectant, P. aeruginosa accumulates high levels of NAGGN, glutamate, and trehalose in response to high salinity. However, when glycine betaine is available, its uptake is prioritized, and the synthesis of endogenous osmolytes, particularly NAGGN and trehalose, is significantly reduced.

Experimental Protocols

Bacterial Growth and Osmotic Stress Induction

Objective: To cultivate bacteria under controlled osmotic conditions to study the synthesis and accumulation of NAGGN.

Materials:

-

Bacterial strain of interest (e.g., Sinorhizobium meliloti, Pseudomonas aeruginosa)

-

Appropriate growth medium (e.g., MCAA semisynthetic medium for S. meliloti)

-

NaCl or other non-metabolizable solutes (e.g., KCl, sucrose)

-

Spectrophotometer

-

Incubator shaker

Protocol:

-

Prepare the appropriate growth medium and autoclave.

-

Inoculate a starter culture of the bacterial strain and grow to mid-log phase.

-

Prepare flasks with the growth medium containing varying concentrations of the osmoticum (e.g., 0 M, 0.4 M, 0.6 M NaCl).

-

Inoculate the experimental flasks with the starter culture to a starting OD600 of ~0.1.

-

Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.

-

Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

-

Harvest cells at the desired growth phase (e.g., mid-log or stationary phase) for further analysis.

Extraction and Analysis of Intracellular Solutes by NMR

Objective: To extract and identify compatible solutes from bacterial cells using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Bacterial cell pellets from cultures grown under different osmotic conditions

-

Ethanol (B145695) (80%)

-

Centrifuge

-

Lyophilizer or vacuum concentrator

-

NMR spectrometer

-

D2O with an internal standard (e.g., TSP)

Protocol:

-

Harvest bacterial cells by centrifugation.

-

Wash the cell pellets with a salt solution isotonic to the growth medium to remove extracellular solutes.

-

Extract the intracellular solutes by resuspending the cell pellet in 80% ethanol and incubating at an elevated temperature (e.g., 70°C) for a defined period.

-

Centrifuge the mixture to pellet the cell debris.

-

Collect the supernatant containing the soluble metabolites.

-

Dry the supernatant completely using a lyophilizer or vacuum concentrator.

-

Resuspend the dried extract in D2O containing a known concentration of an internal standard.

-

Analyze the sample using a high-resolution NMR spectrometer (e.g., 1H-NMR, 13C-NMR) to identify and quantify the compatible solutes based on their characteristic chemical shifts.

Gene Expression Analysis using a Reporter Gene Fusion (β-glucuronidase assay)

Objective: To quantify the transcriptional activity of the asnO-ngg operon under different osmotic conditions.

Materials:

-

Bacterial strain containing a transcriptional fusion of the asnO promoter to a reporter gene (e.g., gusA encoding β-glucuronidase).

-

Cell lysis buffer (e.g., containing lysozyme (B549824) and detergents).

-

β-glucuronidase substrate (e.g., p-nitrophenyl-β-D-glucuronide).

-

Stop solution (e.g., Na2CO3).

-

Spectrophotometer.

-

Protein quantification assay kit (e.g., Bradford or BCA).

Protocol:

-

Grow the reporter strain under the desired osmotic conditions.

-

Harvest cells and measure the OD600.

-

Lyse the cells to release the intracellular proteins, including the β-glucuronidase.

-

Quantify the total protein concentration in the cell lysate.

-

Incubate a known amount of cell lysate with the β-glucuronidase substrate at the optimal temperature.

-

Stop the reaction after a defined time period by adding the stop solution.

-

Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm).

-

Calculate the specific activity of β-glucuronidase (e.g., in Miller units) and normalize it to the cell density or protein concentration.

Caption: A generalized experimental workflow for studying NAGGN-mediated osmoprotection.

Conclusion and Future Directions

This compound is a key player in the osmotic stress response of a range of bacteria. Its de novo synthesis, regulated by the asnO-ngg operon, provides a crucial mechanism for maintaining cell viability in hyperosmotic environments. The study of NAGGN and its biosynthetic pathway offers several avenues for future research and potential applications.

For drug development professionals, the enzymes involved in NAGGN synthesis, Ngg and AsnO, represent potential targets for the development of novel antimicrobial agents. Inhibiting the production of this critical osmoprotectant could render pathogenic bacteria more susceptible to osmotic stress, potentially enhancing the efficacy of existing antibiotics or creating new therapeutic strategies.

Further research is needed to fully understand the biophysical mechanisms by which NAGGN stabilizes cellular components and to investigate the prevalence and diversity of this osmoprotection strategy across the bacterial kingdom. Additionally, exploring the potential for engineering bacteria with enhanced NAGGN production could have applications in biotechnology, for example, in improving the robustness of industrial strains to high-solute conditions.

References

N-Acetylglutaminylglutamine Amide (NAGGN): A Key Player in Bacterial Osmotic Stress Response

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Acetylglutaminylglutamine amide (NAGGN), a crucial dipeptide involved in the bacterial response to osmotic stress. The document details the biosynthetic pathway of NAGGN, the genetic regulation of its production, and its role as a compatible solute. Furthermore, it presents quantitative data on its accumulation and effects on bacterial growth under hyperosmotic conditions, along with detailed experimental protocols for key assays and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

Under conditions of high osmolarity, many bacteria accumulate small organic molecules known as compatible solutes or osmolytes to maintain cellular turgor and protect cellular components from denaturation. This compound (NAGGN) is a dipeptide that functions as a potent osmoprotectant in various bacteria, including the soil bacterium Sinorhizobium meliloti and the opportunistic pathogen Pseudomonas aeruginosa.[1][2]

The core mechanism of action of NAGGN revolves around its de novo synthesis and accumulation in the cytoplasm in response to increased external osmolarity. This accumulation raises the internal solute potential of the cell, thereby mitigating the outflow of water and preventing dehydration. The biosynthesis of NAGGN is a specialized, non-ribosomal peptide synthesis pathway encoded by the highly conserved asnO-ngg gene cluster.[1][2]

The NAGGN Biosynthetic Pathway

The synthesis of NAGGN from glutamine occurs in a two-step enzymatic process:

-

Formation of N-acetylglutaminylglutamine (NAGG): The bifunctional enzyme Ngg, an acetyltransferase, catalyzes the formation of the intermediate NAGG from two molecules of glutamine.[1]

-

Amidation to NAGGN: The glutamine amidotransferase AsnO then facilitates the conversion of NAGG to NAGGN by adding an amide group.[1]

This pathway is distinct from canonical non-ribosomal peptide synthesis and represents a unique enzymatic machinery for dipeptide formation in bacteria.

Regulation of NAGGN Synthesis under Osmotic Stress

The expression of the asnO-ngg operon is tightly regulated by the external osmotic environment. High concentrations of salts, such as NaCl, or other osmolytes like sucrose (B13894) and KCl, lead to a significant upregulation of asnO gene expression.[3] This transcriptional induction directly correlates with the intracellular accumulation of NAGGN, highlighting a primary mechanism of osmotic stress response.[1][3] The presence of other potent osmoprotectants, such as glycine (B1666218) betaine (B1666868) (GB), can modulate and reduce the expression of the asnO-ngg cluster, suggesting a feedback mechanism or a preferential hierarchy in osmolyte utilization.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the induction of NAGGN synthesis and its effect on bacterial growth under osmotic stress, primarily in Sinorhizobium meliloti.

Table 1: Osmotic Induction of asnO Gene Expression

| NaCl Concentration (M) | Relative β-Glucuronidase Activity (Miller Units) |

| 0 | ~50 |

| 0.1 | ~150 |

| 0.2 | ~400 |

| 0.3 | ~700 |

| 0.4 | ~1100 |

| 0.5 | ~1200 |

| 0.6 | ~1150 |

Data extracted and estimated from graphical representations in Sagot et al., 2010.[3]

Table 2: Effect of NAGGN Synthesis on Bacterial Growth under Osmotic Stress

| Strain | NaCl Concentration (M) | Growth (OD600 at stationary phase) |

| Wild-Type (Rm2011) | 0 | ~1.8 |

| asnO Mutant (AsnO°) | 0 | ~1.8 |

| Wild-Type (Rm2011) | 0.4 | ~1.2 |

| asnO Mutant (AsnO°) | 0.4 | ~0.6 |

| Wild-Type (Rm2011) | 0.6 | ~0.4 |

| asnO Mutant (AsnO°) | 0.6 | ~0.1 |

Data extracted and estimated from graphical representations in Sagot et al., 2010.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAGGN's mechanism of action.

Analysis of Bacterial Growth under Osmotic Stress

This protocol describes the procedure for comparing the growth kinetics of wild-type and mutant bacterial strains under varying osmotic conditions.

Materials:

-

Bacterial strains (e.g., S. meliloti wild-type and asnO mutant)

-

Liquid growth medium (e.g., MCAA medium)

-

Sterile NaCl solutions of varying concentrations

-

Spectrophotometer

-

Sterile culture flasks or tubes

-

Incubator shaker

Procedure:

-

Prepare overnight cultures: Inoculate single colonies of the wild-type and mutant strains into 5 mL of the appropriate liquid growth medium. Incubate overnight at the optimal temperature with shaking.

-

Standardize inocula: The following day, measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures in fresh medium to a standardized OD600 of approximately 0.05.

-

Set up experimental cultures: Prepare a series of culture flasks containing the growth medium supplemented with different concentrations of NaCl (e.g., 0 M, 0.4 M, 0.6 M).

-

Inoculate experimental cultures: Inoculate the flasks with the standardized bacterial cultures at a 1:100 dilution.

-

Incubate and monitor growth: Incubate the cultures at the optimal temperature with shaking. At regular time intervals (e.g., every 2-4 hours), withdraw an aliquot from each culture and measure the OD600 using a spectrophotometer.

-

Plot growth curves: Plot the OD600 values against time to generate growth curves for each strain under each condition.

β-Glucuronidase (GUS) Assay for Gene Expression Analysis

This protocol details the measurement of promoter activity using a transcriptional fusion of the promoter of interest (e.g., asnO promoter) to the gusA reporter gene.

Materials:

-

Bacterial strain containing the promoter-gusA fusion (e.g., S. meliloti AsnO°)

-

Liquid growth medium

-

Osmolytes (e.g., NaCl, KCl, sucrose)

-

Lysis buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.0, 10 mM β-mercaptoethanol, 10 mM EDTA, 0.1% Triton X-100)

-

p-Nitrophenyl β-D-glucuronide (PNPG) solution (substrate)

-

Sodium carbonate (Na2CO3) solution (stop solution)

-

Spectrophotometer or microplate reader

Procedure:

-

Culture preparation: Grow the bacterial strain containing the gusA fusion in liquid medium supplemented with various concentrations of the desired osmolyte for a defined period (e.g., 24 hours).

-

Cell harvesting and lysis: Harvest a defined volume of the culture by centrifugation. Resuspend the cell pellet in lysis buffer. Lyse the cells using a suitable method (e.g., sonication, bead beating, or chemical lysis).

-

Clarify lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

-

Protein quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

-

Enzymatic reaction: In a microplate or cuvette, mix a standardized amount of protein lysate with the PNPG substrate solution.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, allowing the GUS enzyme to cleave the PNPG substrate, which produces a yellow-colored product (p-nitrophenol).

-

Stop reaction: Stop the reaction by adding the Na2CO3 solution.

-

Measure absorbance: Measure the absorbance of the product at 405 nm.

-

Calculate activity: Calculate the β-glucuronidase activity, typically expressed in Miller units, normalized to the protein concentration and reaction time.

NMR Spectroscopy for Osmolyte Analysis

This protocol outlines the general steps for the extraction and analysis of intracellular osmolytes like NAGGN using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Bacterial cell culture grown under osmotic stress

-

Extraction solvent (e.g., cold 80% ethanol)

-

Deuterated water (D2O)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Cell harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation at a low temperature to quench metabolic activity.

-

Metabolite extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% ethanol). Incubate on ice to allow for the extraction of small soluble metabolites.

-

Remove cell debris: Centrifuge the mixture to pellet the cell debris and macromolecules.

-

Dry the extract: Transfer the supernatant containing the metabolites to a new tube and dry it completely, for example, using a speed vacuum concentrator.

-

Resuspend for NMR: Resuspend the dried extract in a known volume of D2O. D2O is used as the solvent for NMR analysis as it does not produce a large solvent signal in the 1H NMR spectrum.

-

Transfer to NMR tube: Transfer the resuspended sample to an NMR tube.

-

NMR data acquisition: Acquire 1H NMR spectra using a high-resolution NMR spectrometer.

-

Data analysis: Process the NMR spectra to identify and quantify the signals corresponding to NAGGN and other accumulated osmolytes by comparing the chemical shifts and signal integrals to known standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

References

- 1. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Chemical structure and properties of N-Acetylglutaminylglutamine amide.

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide amide that plays a crucial role in the survival of various bacteria under conditions of high osmolarity. Its accumulation as a compatible solute allows microorganisms to maintain cellular turgor and function in hyperosmotic environments. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of NAGGN. It details the enzymatic biosynthesis of this molecule and the regulatory mechanisms governing its production in response to osmotic stress. Furthermore, this document outlines key experimental protocols for the study of NAGGN, including its detection and the analysis of its biosynthetic pathway.

Chemical Structure and Properties

This compound is a dipeptide composed of two glutamine residues, where the N-terminus of the first glutamine is acetylated, and the C-terminus of the second glutamine is amidated.

Chemical Identifiers:

-

IUPAC Name: (2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]pentanediamide[1]

-

Synonyms: NAGGN, N-Ac-Gln-Gln-amide, N2-Acetyl-L-glutaminyl-L-glutamamide[1][2][3]

The structural formula of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for researchers working on its synthesis, formulation, and biological applications.

| Property | Value | Source |

| Molecular Weight | 315.33 g/mol | [1][2] |

| Exact Mass | 315.15426879 Da | [1] |

| Density | 1.304 g/cm³ | [2] |

| LogP | -0.12510 | [2] |

| Boiling Point | 933.9 °C at 760 mmHg | [2] |

| Flash Point | 518.6 °C | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

Biological Role and Significance

This compound is a compatible solute, also known as an osmoprotectant, accumulated by a variety of bacteria to counteract the deleterious effects of high osmotic stress.[4][5] Its primary function is to maintain cell turgor and protect cellular components from denaturation in environments with low water activity. The accumulation of NAGGN has been observed in bacteria from diverse habitats, including marine, symbiotic, and pathogenic species, highlighting its ecological importance.[4] Studies have shown that the inability to synthesize NAGGN can impair bacterial growth in high-salt conditions.[4]

Biosynthesis and Regulation

The biosynthesis of this compound is a two-step enzymatic process mediated by a conserved gene cluster, asnO-ngg.[4] The expression of this gene cluster is induced by increased osmolarity.[4]

Enzymatic Pathway

The synthesis of NAGGN involves two key enzymes:

-

Ngg: This bifunctional enzyme, a GCN5-related N-acetyltransferase, first catalyzes the N-acetylation of a glutamine molecule. Subsequently, it facilitates the formation of a peptide bond with a second glutamine molecule, producing the intermediate N-acetylglutaminylglutamine (NAGG).[4]

-

AsnO: This enzyme, a glutamine amidotransferase, then transfers the amide group from a free glutamine molecule to the C-terminal carboxyl group of NAGG, resulting in the final product, this compound.[4]

The biosynthetic pathway can be visualized as follows:

Caption: Biosynthetic pathway of this compound.

Regulation of Biosynthesis

The synthesis of NAGGN is tightly regulated at the transcriptional level in response to environmental osmolarity. High concentrations of salts such as NaCl and KCl, as well as non-ionic osmolytes like sucrose, induce the expression of the asnO-ngg operon.[4] Conversely, the presence of other potent osmoprotectants, such as glycine (B1666218) betaine, can repress the expression of these genes, suggesting a feedback mechanism to conserve cellular resources when alternative osmoprotectants are available.[4]

The regulatory network governing NAGGN synthesis can be represented as follows:

Caption: Regulation of this compound biosynthesis.

Experimental Protocols

Detection and Quantification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and quantification of intracellular solutes like NAGGN.

Methodology:

-

Bacterial Culture: Grow the bacterial strain of interest in a defined minimal medium with and without osmotic stress (e.g., addition of 0.5 M NaCl).

-

Cell Harvesting: Harvest bacterial cells in the late exponential phase by centrifugation at 4°C.

-

Extraction of Solutes: Extract intracellular solutes using a suitable method, such as the Bligh-Dyer extraction or by suspending the cell pellet in 70% ethanol (B145695) and incubating at 70°C for 30 minutes.

-

Sample Preparation: Lyophilize the supernatant containing the soluble metabolites and resuspend in D₂O for NMR analysis.

-

NMR Analysis: Acquire ¹H and ¹³C NMR spectra. The characteristic peaks of NAGGN can be identified by comparison with a purified standard or by detailed 2D NMR experiments (e.g., COSY, HSQC). Quantification can be achieved by integrating the signal intensities of specific NAGGN resonances relative to an internal standard of known concentration.

Gene Expression Analysis using β-Glucuronidase (GUS) Reporter Fusions

To study the regulation of the asnO-ngg operon, a transcriptional fusion of its promoter to a reporter gene, such as gusA (encoding β-glucuronidase), can be constructed.

Methodology:

-

Construction of Reporter Strain: Clone the promoter region of the asnO-ngg operon upstream of the gusA gene in a suitable vector and introduce it into the bacterial strain of interest.

-

Culture Conditions: Grow the reporter strain under various osmotic conditions (e.g., different concentrations of NaCl, KCl, or sucrose) and in the presence or absence of other osmoprotectants like glycine betaine.

-

Cell Lysis: Harvest cells at a specific growth phase and lyse them using a suitable method (e.g., sonication or enzymatic digestion with lysozyme).

-

GUS Assay:

-

Prepare a reaction mixture containing the cell lysate, a phosphate (B84403) buffer (pH 7.0), and the substrate p-nitrophenyl-β-D-glucuronide (PNPG).

-

Incubate the reaction at 37°C.

-

Stop the reaction by adding a sodium carbonate solution.

-

Measure the absorbance of the produced p-nitrophenol at 405 nm.

-

-

Data Analysis: Calculate the specific β-glucuronidase activity and normalize it to the total protein concentration in the cell lysate.

The general workflow for this experimental approach is outlined below:

Caption: Workflow for analyzing gene expression using a β-glucuronidase reporter assay.

Conclusion

This compound is a vital compatible solute for many bacteria, enabling their survival in osmotically challenging environments. Understanding its chemical properties, biosynthetic pathway, and regulatory mechanisms is crucial for various fields, including microbial ecology, physiology, and the development of novel antimicrobial strategies that could target these essential survival pathways. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the role of NAGGN in their specific systems of interest.

References

- 1. researchgate.net [researchgate.net]

- 2. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

The Physiological Relevance of N-acetylglutaminylglutamine amide (NAGGN) in Pseudomonas aeruginosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, renowned for its metabolic versatility and intrinsic resistance to a wide array of antibiotics. Its ability to thrive in diverse and osmotically challenging environments, including the human host, is crucial to its success as a pathogen. A key component of its adaptation to hyperosmotic conditions is the synthesis and accumulation of the dipeptide N-acetylglutaminylglutamine amide (NAGGN). This technical guide provides an in-depth examination of the physiological relevance of NAGGN in P. aeruginosa, consolidating current knowledge on its biosynthesis, regulation, and role in stress tolerance and pathogenesis. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers investigating this important metabolic pathway.

Introduction

Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis (CF)[1]. The bacterium's ability to persist in the high osmolarity environment of the CF lung underscores the importance of its osmoadaptive mechanisms[2]. One of the primary strategies employed by P. aeruginosa to counteract osmotic stress is the intracellular accumulation of compatible solutes, which helps to maintain turgor pressure and cellular integrity without interfering with essential metabolic processes[3].

Among the compatible solutes synthesized by P. aeruginosa, the dipeptide this compound (NAGGN) has been identified as a major player[4][5]. The accumulation of NAGGN is tightly regulated in response to increased external osmolarity[5]. This guide delves into the molecular mechanisms underpinning the physiological role of NAGGN, from its genetic basis and biosynthetic pathway to its significance in the broader context of P. aeruginosa's adaptability and potential virulence.

The NAGGN Metabolic Pathways

Biosynthesis of NAGGN

The biosynthesis of NAGGN in P. aeruginosa is a two-step enzymatic process encoded by the asnO-ngg operon[5][6][7]. The synthesis is initiated from the amino acid glutamine.

-

Step 1: Formation of N-acetylglutaminylglutamine (NAGG): The bifunctional enzyme Ngg catalyzes the formation of a dipeptide bond between two glutamine molecules and the subsequent acetylation of the N-terminal glutamine.

-

Step 2: Amidation to form NAGGN: The AsnO enzyme, a glutamine amidotransferase, catalyzes the final step, which is the amidation of the C-terminal glutamine of NAGG to produce NAGGN[5][6][7].

The genes encoding these enzymes, ngg (PA3460) and asnO (PA3459), are upregulated in response to osmotic stress, indicating that the synthesis of NAGGN is a key osmoadaptive response[3].

References

- 1. Frontiers | Persistence and Microevolution of Pseudomonas aeruginosa in the Cystic Fibrosis Lung: A Single-Patient Longitudinal Genomic Study [frontiersin.org]

- 2. Essential genome of Pseudomonas aeruginosa in cystic fibrosis sputum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microarray Analysis of the Osmotic Stress Response in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Genetic Basis of N-Acetylglutaminylglutamine Amide Synthesis: A Technical Guide on the Roles of asnO and ngg Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide that plays a crucial role in the adaptation of various bacteria to osmotic stress. Its synthesis is orchestrated by the asnO-ngg gene cluster, which encodes two key enzymes: a GCN5-related N-acetyltransferase (Ngg) and a glutamine amidotransferase (AsnO). This technical guide provides an in-depth analysis of the genetic and biochemical basis of NAGGN synthesis, focusing on the functions of the asnO and ngg genes. We will explore the biosynthetic pathway, the regulation of gene expression under osmotic stress, and detailed experimental protocols for studying this system. This document is intended to be a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in bacterial stress response mechanisms and potential targets for antimicrobial strategies.

Introduction

The ability of bacteria to survive and proliferate in environments with fluctuating osmolarity is critical for their lifecycle, from soil-dwelling microbes to pathogenic bacteria colonizing a host.[1] One of the key strategies employed by bacteria to counteract high osmotic stress is the intracellular accumulation of compatible solutes, also known as osmolytes.[2] These small organic molecules can be accumulated to high concentrations without interfering with cellular processes.[2]

This compound (NAGGN) is an unusual dipeptide that was first identified as a major osmolyte in the nitrogen-fixing bacterium Sinorhizobium meliloti when grown under high salt conditions.[3][4] Subsequent studies have shown that the ability to synthesize and accumulate NAGGN is conserved among a wide range of bacteria, highlighting its ecological importance.[1][3] The biosynthesis of this osmoprotectant is dependent on the products of the asnO-ngg gene cluster.[3] Understanding the genetic and biochemical intricacies of this pathway is crucial for elucidating bacterial stress adaptation and may provide novel avenues for the development of antimicrobial agents that target these survival mechanisms.

The NAGGN Biosynthetic Pathway

The synthesis of NAGGN is a two-step enzymatic process catalyzed by the proteins encoded by the ngg and asnO genes, which are typically organized in an operon.[3]

-

Step 1: Synthesis of N-acetylglutaminylglutamine (NAGG) : The first step is catalyzed by the Ngg protein, a bifunctional enzyme belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily.[3] Ngg utilizes two molecules of L-glutamine. It first catalyzes the N-acetylation of one glutamine molecule and then facilitates the formation of a peptide bond with a second glutamine molecule, resulting in the intermediate N-acetylglutaminylglutamine (NAGG).[3]

-

Step 2: Amidation of NAGG to form NAGGN : The second and final step is the amidation of the γ-carboxyl group of the C-terminal glutamine residue of NAGG. This reaction is catalyzed by the AsnO protein, which is a member of the glutamine amidotransferase family.[3] AsnO transfers an amide group from a donor molecule, typically glutamine, to NAGG, thereby forming the final product, this compound (NAGGN).[3]

Strains of S. meliloti with inactivated asnO or ngg genes are unable to produce NAGGN and exhibit a significant growth defect in high osmolarity environments, demonstrating the critical role of this pathway in osmoprotection.[3][4]

Genetic Regulation of the asnO-ngg Operon

The expression of the asnO-ngg gene cluster is tightly regulated in response to environmental cues, primarily osmotic stress. In S. meliloti, the transcription of the asnO-ngg operon is significantly induced upon exposure to high concentrations of salt, such as sodium chloride (NaCl), as well as other osmolytes like potassium chloride (KCl) and sucrose.[5] This induction of gene expression correlates with the intracellular accumulation of NAGGN, confirming that this pathway is a key component of the osmotic stress response.[3][5]

Interestingly, the presence of an exogenous osmoprotectant, such as glycine (B1666218) betaine, can repress the induction of the asnO-ngg operon even under high salt conditions.[5] This suggests a feedback mechanism where the cell can downregulate the energetically expensive de novo synthesis of NAGGN when a suitable osmoprotectant is available from the environment.

While the direct transcriptional regulators of the asnO-ngg operon in response to osmotic stress have not been fully elucidated, it is clear that a sophisticated sensory and signaling network is in place to modulate its expression. Further research is required to identify the specific sensor kinases, response regulators, and other transcription factors that directly bind to the promoter region of the asnO-ngg operon to control its transcription.

Quantitative Data

The following table summarizes the quantitative data on the induction of asnO gene expression in S. meliloti under various osmotic stress conditions, as measured by β-glucuronidase activity from an asnO-gusA transcriptional fusion.

| Condition | Osmolyte Concentration | β-Glucuronidase Activity (Miller Units) | Fold Induction (approx.) | Reference |

| Control | 0 M NaCl | ~50 | 1 | [5] |

| NaCl Stress | 0.1 M NaCl | ~150 | 3 | [5] |

| 0.2 M NaCl | ~300 | 6 | [5] | |

| 0.3 M NaCl | ~500 | 10 | [5] | |

| 0.4 M NaCl | ~700 | 14 | [5] | |

| 0.5 M NaCl | ~800 | 16 | [5] | |

| KCl Stress | 0.5 M KCl | ~600 | 12 | [5] |

| Sucrose Stress | 0.5 M Sucrose | ~450 | 9 | [5] |

| Glycine Betaine | 0.4 M NaCl + 1mM GB | ~200 | 4 | [5] |

| 0.6 M NaCl + 1mM GB | ~300 | 6 | [5] |

Experimental Protocols

β-Glucuronidase (GUS) Assay for Gene Expression Analysis

This protocol is adapted for measuring the activity of the GUS reporter gene fused to the asnO promoter to quantify gene expression under different osmotic conditions.

Materials:

-

Bacterial cell cultures grown under desired conditions

-

GUS Extraction Buffer: 50 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM β-mercaptoethanol, 0.1% Triton X-100, 10 mM EDTA

-

4-Methylumbelliferyl-β-D-glucuronide (MUG) substrate solution (1 mM in extraction buffer)

-

Stop Buffer: 0.2 M Na₂CO₃

-

Fluorometer

Procedure:

-

Harvest bacterial cells by centrifugation at 4°C.

-

Resuspend the cell pellet in GUS Extraction Buffer.

-

Lyse the cells by sonication or by three cycles of freeze-thaw in liquid nitrogen.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Add a known volume of the cell extract to a pre-warmed MUG substrate solution.

-

Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding the Stop Buffer.

-

Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

-

Quantify the protein concentration of the cell extract using a standard method (e.g., Bradford assay).

-

Calculate the GUS activity in Miller Units (proportional to fluorescence intensity per minute per milligram of protein).

NMR Spectroscopy for Osmolyte Analysis

This protocol provides a general workflow for the extraction and analysis of intracellular osmolytes, including NAGGN, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

-

Bacterial cell cultures

-

Extraction Solvent: e.g., 80% ethanol

-

Deuterated water (D₂O)

-

NMR spectrometer

Procedure:

-

Rapidly harvest a large volume of bacterial culture by centrifugation.

-

Quench the metabolism by immediately freezing the cell pellet in liquid nitrogen.

-

Extract the intracellular metabolites by resuspending the frozen pellet in a pre-chilled extraction solvent.

-

Lyse the cells (e.g., by bead beating or sonication) and incubate to allow for complete extraction.

-

Remove cell debris by centrifugation.

-

Dry the supernatant containing the osmolytes, for example, by vacuum centrifugation.

-

Resuspend the dried extract in D₂O for NMR analysis.

-

Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

-

Identify and quantify the osmolytes by comparing the chemical shifts and signal intensities to known standards and internal references.

Enzyme Kinetics of AsnO and Ngg

A detailed biochemical characterization of the AsnO and Ngg enzymes, including the determination of their kinetic parameters (Km and Vmax) for their respective substrates, is an area that requires further investigation. Such studies would provide valuable insights into the efficiency and regulation of the NAGGN biosynthetic pathway at the enzymatic level. Standard enzyme assays, coupled with techniques like HPLC or spectrophotometry to monitor substrate consumption or product formation, could be employed for this purpose.

Conclusion and Future Directions

The asnO-ngg gene cluster is a key determinant for the synthesis of the osmoprotectant this compound in a wide range of bacteria. The encoded enzymes, Ngg and AsnO, catalyze a two-step pathway that is crucial for bacterial survival under high osmotic stress. The expression of this operon is tightly regulated by the osmotic conditions of the environment.

While significant progress has been made in understanding the genetics and general biochemistry of NAGGN synthesis, several areas warrant further investigation:

-

Enzyme Kinetics: Detailed kinetic studies of AsnO and Ngg are needed to understand the catalytic efficiency and substrate specificity of these enzymes.

-

Signaling Pathway: The identification of the specific transcriptional regulators and the upstream signaling cascade that control the asnO-ngg operon in response to osmotic stress is a critical next step.

-

Drug Development: Given the importance of osmoprotection for bacterial survival, especially in pathogenic species, the enzymes of the NAGGN biosynthetic pathway represent potential targets for the development of novel antimicrobial agents.

This technical guide provides a solid foundation for researchers to delve deeper into the fascinating biology of bacterial osmoprotection and to explore the potential of the NAGGN synthesis pathway as a target for therapeutic intervention.

References

- 1. mdpi.com [mdpi.com]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. A Sinorhizobium meliloti osmosensory two-component system required for cyclic glucan export and symbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzymatic synthesis of high-titer nicotinamide mononucleotide with a new nicotinamide riboside kinase and an efficient ATP regeneration system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | ExoS/ChvI Two-Component Signal-Transduction System Activated in the Absence of Bacterial Phosphatidylcholine [frontiersin.org]

N-Acetylglutaminylglutamine Amide (NAGGN): A Comprehensive Technical Guide on its Natural Sources, Biosynthesis, and Regulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a modified dipeptide that has garnered significant interest within the scientific community for its role as a compatible solute in various microorganisms. Compatible solutes, or osmolytes, are small organic molecules that accumulate in the cytoplasm of cells in response to osmotic stress, helping to maintain cell turgor and protein stability without interfering with normal cellular processes. This technical guide provides an in-depth overview of the natural sources of NAGGN, the organisms that produce it, its biosynthetic pathway, and the regulatory mechanisms that govern its production. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development who are interested in bacterial stress response mechanisms and potential targets for antimicrobial strategies.

Natural Sources and Producing Organisms

This compound is not a ubiquitously distributed metabolite; its presence has been identified in a specific subset of bacteria, primarily as a response to hyperosmotic conditions. The accumulation of NAGGN is a key strategy for these organisms to survive and thrive in environments with high salt concentrations.

The primary organisms known to synthesize and accumulate NAGGN include:

-

Sinorhizobium meliloti : A soil bacterium known for its symbiotic relationship with alfalfa, it was in this organism that NAGGN was first discovered. S. meliloti accumulates significant quantities of NAGGN when grown in media with high osmolarity.

-

Pseudomonas aeruginosa : An opportunistic human pathogen, P. aeruginosa utilizes NAGGN as one of its major osmolytes to adapt to the osmotic challenges encountered during infection and in various environmental niches.

-

Pseudomonas fluorescens : A common non-pathogenic saprophyte, this bacterium also produces NAGGN to cope with osmotic stress in the soil and on plant surfaces.

-

Pseudomonas protegens : A biocontrol agent used in agriculture, P. protegens relies on NAGGN for its survival and efficacy in high-osmolarity soil environments.

The synthesis of NAGGN is a conserved trait among a variety of bacteria with different lifestyles, including marine, symbiotic, and pathogenic bacteria, highlighting its ecological importance in osmoprotection.

Quantitative Data on NAGGN Accumulation

| Organism | Condition | Osmolyte | Intracellular Concentration | Reference |

| Sinorhizobium meliloti | Low Osmolarity | NAGGN | < 0.05 µmol/mg of protein | [1] |

| Sinorhizobium meliloti | High Osmolarity (0.5 M NaCl) | NAGGN | 120 mM | [1] |

| Sinorhizobium meliloti | High Osmolarity (0.5 M NaCl) | Glutamate | 187 mM | [1] |

| Sinorhizobium meliloti | 2-hour osmotic upshift (0.5 M NaCl) | Glutamate | 0.55 µmol/mg of protein | [1] |

Note: The data presented here is based on available literature and may not be exhaustive. Further research is required to quantify NAGGN levels in other producing organisms under various stress conditions.

Biosynthesis of this compound

The biosynthesis of NAGGN is a non-ribosomal peptide synthesis (NRPS) pathway, meaning it is not synthesized by the ribosome, the cellular machinery responsible for protein synthesis. Instead, it is a two-step enzymatic process catalyzed by proteins encoded by the highly conserved asnO-ngg gene cluster.

Step 1: Formation of N-acetylglutaminylglutamine (NAGG)

The first step is catalyzed by the bifunctional enzyme Ngg. This enzyme possesses two distinct catalytic domains:

-

N-acetyltransferase domain: This domain catalyzes the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of a glutamine molecule, forming N-acetylglutamine.

-

Peptide synthetase domain: This domain then facilitates the formation of a peptide bond between the N-acetylglutamine and a second glutamine molecule, resulting in the intermediate, N-acetylglutaminylglutamine (NAGG).

Step 2: Amidation of NAGG to form NAGGN

The second and final step is catalyzed by the glutamine amidotransferase AsnO. This enzyme transfers an amide group from a donor molecule, typically another glutamine, to the gamma-carboxyl group of the second glutamine residue in NAGG. This amidation reaction converts NAGG into the final product, this compound (NAGGN).

Diagram of the NAGGN Biosynthetic Pathway

References

Methodological & Application

Quantifying N-Acetylglutaminylglutamine Amide (NAGGN) in Bacterial Cells: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to facilitate the accurate quantification of N-Acetylglutaminylglutamine amide (NAGGN) in bacterial cells. This guide is intended for researchers, scientists, and drug development professionals investigating bacterial stress responses and metabolic pathways. NAGGN, a dipeptide osmoprotectant, plays a crucial role in the survival of various bacteria under conditions of high osmolarity. Understanding its intracellular concentration is vital for elucidating its physiological functions and for the development of novel antimicrobial strategies.

This document provides detailed methodologies for sample preparation, analytical quantification using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and includes quantitative data from scientific studies. Visual diagrams of the experimental workflow and the NAGGN biosynthetic pathway are also presented to enhance understanding.

Introduction

This compound is a compatible solute synthesized by a range of bacteria to counteract osmotic stress.[1][2][3] Its accumulation allows bacteria to maintain cellular turgor and function in hyperosmotic environments. The synthesis of NAGGN is primarily regulated by the asnO-ngg gene cluster, which is upregulated in response to increased external osmolarity.[2][3][4] The quantification of intracellular NAGGN levels is therefore a key indicator of a bacterium's response to osmotic challenges.

Experimental Protocols

Accurate quantification of NAGGN requires meticulous sample preparation to preserve the intracellular metabolic state, followed by sensitive analytical detection. Below are detailed protocols for the extraction and analysis of NAGGN from bacterial cells.

Protocol 1: Sample Preparation for Metabolite Extraction

This protocol is designed to quench metabolic activity rapidly and efficiently extract polar metabolites, including NAGGN, from bacterial cells.

1. Cell Culture and Harvesting:

-

Grow bacterial cultures to the mid-logarithmic phase under desired osmotic conditions (e.g., in media supplemented with varying concentrations of NaCl).

-

Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C) to minimize metabolic changes.

2. Metabolic Quenching:

-

To halt metabolic activity instantly, resuspend the cell pellet in a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C. This step is critical to prevent the degradation or alteration of NAGGN levels post-harvesting.

3. Metabolite Extraction:

-

Method A: Ethanolic Extraction (for NMR analysis):

-

Following quenching, extract the cellular osmolytes using an ethanolic extraction method.[2]

-

Resuspend the quenched cell pellet in 70-80% ethanol.

-

Lyse the cells through methods such as sonication or bead beating while keeping the sample on ice.

-

Centrifuge to pellet cell debris. The supernatant contains the extracted metabolites.

-

-

Method B: Chloroform-Methanol-Water Extraction (for general metabolomics):

-

Resuspend the quenched cell pellet in a mixture of chloroform, methanol, and water (e.g., in a 1:3:1 ratio).

-

Vortex thoroughly and incubate on ice to ensure cell lysis and metabolite extraction.

-

Centrifuge to separate the polar (containing NAGGN), non-polar, and protein/cell debris layers.

-

Collect the polar supernatant for analysis.

-

4. Sample Preparation for Analysis:

-

Dry the collected supernatant containing the metabolites using a vacuum concentrator (e.g., SpeedVac).

-

Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., deuterated water (D₂O) with an internal standard for NMR, or an appropriate mobile phase for LC-MS).

Experimental Workflow Diagram

Caption: A generalized workflow for the quantification of NAGGN in bacterial cells.

Protocol 2: Quantification of NAGGN by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the identification and quantification of metabolites in complex mixtures.[5]

1. Sample Preparation:

-

Reconstitute the dried metabolite extract in a known volume of D₂O containing a precise concentration of an internal standard. A common internal standard is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or maleic acid.[5][6] The internal standard should have a resonance peak that does not overlap with the analyte signals.[6]

2. NMR Data Acquisition:

-

Acquire one-dimensional (1D) ¹H-NMR spectra of the samples.

-

Ensure consistent acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) across all samples for comparability.

3. Data Processing and Quantification:

-

Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

-

Identify the characteristic resonance peaks of NAGGN.

-

Integrate the area of a well-resolved NAGGN peak and the peak of the internal standard.

-

Calculate the concentration of NAGGN using the following formula:

Protocol 3: Quantification of NAGGN by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of specific molecules like NAGGN, especially at low concentrations.

1. Sample Preparation:

-

Reconstitute the dried metabolite extract in the initial mobile phase of the LC method.

-

Include an appropriate internal standard (ideally a stable isotope-labeled version of NAGGN) for accurate quantification.

2. LC Separation:

-

Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar NAGGN molecule.

-

Develop a gradient elution method using a binary solvent system (e.g., acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate) to achieve good peak shape and separation from other cellular components.

3. MS/MS Detection:

-

Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

-

Optimize the MS parameters, including the precursor ion (the m/z of NAGGN) and a specific product ion generated upon fragmentation. This precursor-to-product ion transition is highly specific to NAGGN.

-

Develop a calibration curve using a series of known concentrations of a pure NAGGN standard.

4. Data Analysis:

-

Integrate the peak area of the NAGGN-specific MRM transition in the samples.

-

Quantify the concentration of NAGGN in the samples by interpolating the peak areas against the calibration curve.

Quantitative Data

The intracellular concentration of NAGGN can vary significantly depending on the bacterial species and the level of osmotic stress. The following table summarizes quantitative data from a study on Pseudomonas aeruginosa.

| Bacterial Species | Growth Condition (NaCl concentration) | Intracellular NAGGN Concentration (nmol/mg protein) | Reference |

| Pseudomonas aeruginosa PAO1 | 0 M | Not Detected | |

| 0.3 M | 150 | ||

| 0.5 M | 450 | ||

| 0.7 M | 700 |

Signaling Pathway and Logical Relationships

The synthesis of NAGGN is a direct response to osmotic stress and is controlled by a specific enzymatic pathway.

NAGGN Biosynthetic Pathway

High environmental osmolarity triggers the upregulation of the asnO-ngg gene cluster. The enzyme Ngg, a bifunctional acetyltransferase, first catalyzes the formation of N-acetylglutaminylglutamine (NAGG) from two glutamine molecules. Subsequently, the glutamine amidotransferase AsnO converts NAGG into NAGGN.[2][3]

Caption: Biosynthetic pathway of this compound (NAGGN).

Conclusion

The protocols and data presented in this application note provide a robust framework for the quantification of NAGGN in bacterial cells. The choice between NMR and LC-MS/MS will depend on the specific requirements of the study, including the need for absolute quantification, sensitivity, and throughput. Accurate measurement of NAGGN is essential for advancing our understanding of bacterial osmoadaptation and for the potential development of novel therapeutic interventions.

References

- 1. An osmoregulated dipeptide in stressed Rhizobium meliloti - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Revisiting Protocols for the NMR Analysis of Bacterial Metabolomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. resolvemass.ca [resolvemass.ca]

Application Notes and Protocols for Inducing N-Acetylglutaminylglutamine Amide (NAGGN) Production in Bacterial Culture

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide discovered in bacteria that plays a significant role in cellular osmoprotection.[1] It is synthesized and accumulates in certain bacteria when they are subjected to high osmolarity environments.[1][2][3] The biosynthetic pathway for NAGGN is a nonribosomal peptide synthesis process mediated by the products of the asnO and ngg genes.[1][4] Understanding the induction and regulation of NAGGN production is crucial for research into bacterial stress responses and may have applications in developing osmoprotectants or in understanding bacterial survival in various environments, including during host-pathogen interactions.[1] This document provides detailed protocols for inducing NAGGN production in bacterial cultures, based on studies conducted on Sinorhizobium meliloti and Pseudomonas aeruginosa.

Principle

The production of NAGGN is induced by osmotic stress. The biosynthetic pathway involves two key enzymes encoded by the asnO-ngg gene cluster.[1][4] The bifunctional enzyme Ngg catalyzes the formation of the intermediate N-acetylglutaminylglutamine (NAGG), and AsnO is responsible for the subsequent amidation to form NAGGN.[1][4] The expression of the asnO gene is strongly induced by increased osmolarity in the culture medium, which can be achieved by the addition of salts like NaCl or KCl, or non-ionic osmolytes like sucrose.[1][5]

Data Presentation

Table 1: Osmotic Induction of asnO Gene Expression in S. meliloti

This table summarizes the effect of different osmolytes on the expression of the asnO gene, which is a key component in the NAGGN biosynthetic pathway. The data is derived from β-glucuronidase activity assays of an asnO-gus transcriptional fusion in S. meliloti.

| Osmolyte | Concentration | Fold Induction of β-glucuronidase Activity (approx.) |

| NaCl | 0.4 M | ~4-fold |

| NaCl | 0.5 M | ~5.5-fold (Maximum) |

| NaCl | 0.6 M | ~4.5-fold |

| KCl | 0.4 M | ~3.5-fold |

| Sucrose | 0.6 M | ~3-fold |

Data adapted from studies on S. meliloti.[1][5] The addition of 1 mM glycine (B1666218) betaine (B1666868) (an osmoprotectant) was found to reduce the NaCl-stimulated β-glucuronidase activity by approximately twofold, indicating a modulation of the osmotic induction.[1]

Experimental Protocols

Protocol 1: Induction of NAGGN Production in Sinorhizobium meliloti

This protocol is based on the methods used to study NAGGN production in S. meliloti.

Materials:

-

Sinorhizobium meliloti strain (e.g., wild-type strain)

-

LB medium (supplemented with 2.5 mM MgSO₄ and 2.5 mM CaCl₂)

-

MCAA semisynthetic medium

-

NaCl, KCl, or Mannitol for osmotic stress

-

Sterile culture flasks or tubes

-

Incubator (30°C)

-

Shaker

Procedure:

-

Prepare a starter culture: Inoculate a single colony of S. meliloti into LB medium supplemented with MgSO₄ and CaCl₂. Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

-

Inoculate experimental cultures: Dilute the starter culture into fresh MCAA semisynthetic medium to a starting OD₆₀₀ of approximately 0.1.

-

Induce osmotic stress: Prepare parallel cultures with varying concentrations of osmotic stressors. For example, add NaCl to final concentrations of 0 M (control), 0.4 M, and 0.6 M.[1][5] Alternatively, use osmotically equivalent concentrations of other osmolytes like 0.4 M KCl or 0.6 M Mannitol.[1]

-

Incubation: Incubate the cultures at 30°C with shaking. Monitor bacterial growth by measuring OD₆₀₀ at regular intervals.

-

Harvest cells: Harvest the bacterial cells in the late exponential or early stationary phase by centrifugation.

-

Extraction and Analysis of NAGGN: The intracellular accumulation of NAGGN can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy on cell extracts.[1][3]

Protocol 2: Induction of NAGGN Production in Pseudomonas aeruginosa

This protocol is adapted from studies on osmolyte accumulation in P. aeruginosa.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

VB medium

-

NaCl

-

Sterile culture flasks or tubes

-

Incubator (37°C)

-

Shaker

Procedure:

-

Prepare a starter culture: Grow P. aeruginosa in VB medium overnight at 37°C with shaking.

-

Inoculate experimental cultures: Dilute the overnight culture into fresh VB medium.

-

Induce osmotic stress: Create parallel cultures with and without osmotic stress. For the stressed condition, add NaCl to a final concentration of 0.7 M.[6]

-

Incubation: Incubate the cultures at 37°C with shaking.

-

Harvest cells: Collect the cells by centrifugation.

-

Extraction and Analysis of Osmolytes: Extract the osmolytes from the cell pellet, for instance, using perchloric acid.[6] Identify and quantify the accumulated osmolytes, including NAGGN, using natural abundance ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Biosynthetic pathway of this compound (NAGGN).

Caption: Experimental workflow for inducing and analyzing NAGGN production.

References

- 1. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. Osmotically induced synthesis of the dipeptide this compound is mediated by a new pathway conserved among bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the NMR Spectroscopic Detection of N-Acetylglutaminylglutamine Amide (NAGGN)

For Researchers, Scientists, and Drug Development Professionals

Introduction